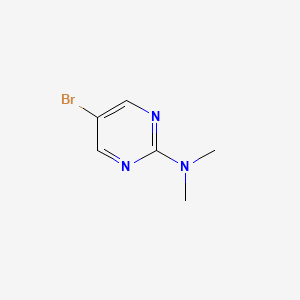

5-Bromo-2-(dimethylamino)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYGNLCILQUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508471 | |

| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38696-21-8 | |

| Record name | 5-Bromo-N,N-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(dimethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(dimethylamino)pyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38696-21-8[1]

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-(dimethylamino)pyrimidine, a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in the synthesis of kinase inhibitors.

Core Properties and Data

This compound is a halogenated pyrimidine derivative. The presence of the bromine atom at the 5-position and the dimethylamino group at the 2-position makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are pivotal in the synthesis of complex organic molecules with therapeutic potential.

| Property | Value | Source |

| CAS Number | 38696-21-8 | [1] |

| Molecular Formula | C₆H₈BrN₃ | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Melting Point | 74-81 °C | [3] |

| Boiling Point (Predicted) | 272.0 ± 32.0 °C | [3] |

| Purity | ≥97% | [1] |

| Appearance | Off-White Crystal | |

| InChI | InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | [2] |

| InChIKey | NYMYGNLCILQUMT-UHFFFAOYSA-N | [2] |

| SMILES | CN(C)c1ncc(Br)cn1 |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the bromination of 2-(dimethylamino)pyrimidine. The following is a generalized experimental protocol based on common organic synthesis techniques.

Synthesis Protocol: Bromination of 2-(dimethylamino)pyrimidine

Materials:

-

2-(Dimethylamino)pyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(dimethylamino)pyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound as an off-white solid.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons on the pyrimidine ring and the methyl protons of the dimethylamino group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-N bonds present in the molecule.[2]

Application in Drug Discovery: A Precursor for EGFR Inhibitors

Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers. Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.

This compound serves as a versatile starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This enables the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway and Mechanism of Action

The EGFR signaling pathway is a complex cascade of events that ultimately leads to cell proliferation, survival, and differentiation. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by EGFR tyrosine kinase inhibitors (TKIs).

Caption: Simplified EGFR signaling pathway and inhibition by a TKI.

Workflow for Synthesis of an EGFR Inhibitor

The following diagram outlines a general workflow for the synthesis of an EGFR inhibitor using this compound as a starting material.

Caption: General workflow for EGFR inhibitor synthesis.

References

An In-depth Technical Guide on the Synthesis and Characterization of 5-Bromo-2-(dimethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(dimethylamino)pyrimidine, a key intermediate in pharmaceutical research and development. This document details a potential synthetic pathway, purification methods, and extensive characterization data, presented in a clear and structured format to support research and drug discovery efforts.

Introduction

This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the reactive bromine atom and the dimethylamino group, allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. The pyrimidine core is a fundamental component of nucleobases and is prevalent in numerous approved drugs, highlighting the significance of its derivatives in medicinal chemistry.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a one-step reaction between 2-bromomalonaldehyde and N,N-dimethylguanidine (as an amidine compound). This approach offers a direct and high-yielding route to the desired product.

Experimental Protocol

Materials:

-

2-bromomalonaldehyde

-

N,N-dimethylguanidine hydrochloride

-

Glacial Acetic Acid

-

3A Molecular Sieves

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid.

-

Add 3A molecular sieves to the solution.

-

Heat the mixture to 80°C.

-

Prepare a solution of N,N-dimethylguanidine hydrochloride (1 equivalent) in glacial acetic acid.

-

Add the N,N-dimethylguanidine solution dropwise to the heated 2-bromomalonaldehyde solution over a period of 30 minutes.

-

After the addition is complete, increase the temperature to 100°C and maintain for 5-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and add water. Let it stand for 2 hours.

-

Filter the resulting mixture and wash the filter cake with a small amount of ethanol.

-

The crude product is then subjected to a liquid-liquid extraction. Dissolve the solid in a mixture of dichloromethane and a 5% aqueous sodium hydroxide solution until no solid remains.

-

Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Characterization Data

The synthesized this compound is characterized by its physical and spectral properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| Appearance | Off-White to beige crystalline powder |

| Melting Point | 74-81 °C |

Spectroscopic Data

The structural identity and purity of the compound are confirmed by various spectroscopic techniques.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 3.1 (s, 6H, -N(CH₃)₂) | 37.0 (-N(CH₃)₂) |

| 8.4 (s, 2H, Pyrimidine-H) | 107.5 (C-Br) |

| 158.0 (C-N) | |

| 161.5 (C=N) |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aromatic) |

| ~1580 | C=N stretch (pyrimidine ring) |

| ~1550 | C=C stretch (pyrimidine ring) |

| ~1450 | C-H bend (methyl) |

| ~1200 | C-N stretch |

| ~800 | C-Br stretch |

| m/z | Assignment |

| 201/203 | [M]⁺ (presence of Br isotopes) |

| 186/188 | [M - CH₃]⁺ |

| 122 | [M - Br]⁺ |

Visualizations

Synthesis Pathway

The following diagram illustrates the one-step synthesis of this compound.

Spectroscopic Profile of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 5-Bromo-2-(dimethylamino)pyrimidine, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | s | 2H | H-4, H-6 |

| 3.15 | s | 6H | N(CH₃)₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-2 |

| 158.0 | C-4, C-6 |

| 105.0 | C-5 |

| 37.0 | N(CH₃)₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580-1550 | Strong | C=N, C=C stretching (pyrimidine ring) |

| 1450-1400 | Medium | C-H bend (aliphatic) |

| 1350-1300 | Strong | C-N stretch |

| ~800 | Strong | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 186/188 | Medium | [M-CH₃]⁺ |

| 122 | Medium | [M-Br]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of this compound was prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.[3][4][5] A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[6][7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

References

Lack of Publicly Available Crystal Structure Data for 5-Bromo-2-(dimethylamino)pyrimidine Precludes In-Depth Analysis

A comprehensive search for the crystal structure of 5-Bromo-2-(dimethylamino)pyrimidine has revealed no publicly available crystallographic data. The absence of this foundational information in repositories such as the Cambridge Structural Database (CSD) and in published scientific literature prevents a detailed technical analysis as requested.

While a complete crystal structure analysis of the target compound cannot be provided, this guide will present a detailed analysis of the closely related compound, 5-bromopyrimidine , for which crystallographic data is available. This will serve as a valuable comparative case study, outlining the necessary experimental protocols and data presentation formats relevant to researchers, scientists, and drug development professionals.

Case Study: Crystal Structure of 5-bromopyrimidine

The crystal structure of 5-bromopyrimidine has been determined by X-ray diffraction and the data is available in the Cambridge Structural Database (CSD entry CCDC 669832). The following sections detail the experimental procedures and crystallographic data for this compound, serving as a template for the analysis of similar molecules.

Experimental Protocols

The determination of a crystal structure involves several key stages, from the synthesis of the material to the final refinement of the crystallographic model.

1. Synthesis and Crystallization:

The synthesis of 5-bromopyrimidine was reported by Alexandra M. Z. Slawin and J. Derek Woollins in Acta Crystallographica Section E: Structure Reports Online (2007), E63, o2821. While the specific synthesis details for the analyzed crystals are not provided in this short communication, a general procedure for the synthesis of such compounds involves the bromination of the pyrimidine ring.

For X-ray analysis, single crystals of suitable size and quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, or by other techniques such as vapor diffusion or cooling crystallization.

2. X-ray Data Collection:

A single crystal of 5-bromopyrimidine was mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal was kept at a constant low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam. The positions and intensities of the diffraction spots are recorded by a detector.

3. Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the observed and calculated structure factors. The quality of the final model is assessed by various crystallographic R-factors.

Data Presentation

Quantitative crystallographic data is best summarized in tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 5-bromopyrimidine.

| Parameter | Value |

| Empirical formula | C₄H₃BrN₂ |

| Formula weight | 158.98 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.8960(2) Å, α = 90° |

| b = 9.5930(4) Å, β = 100.268(2)° | |

| c = 13.9180(6) Å, γ = 90° | |

| Volume | 511.41(4) ų |

| Z | 4 |

| Density (calculated) | 2.065 Mg/m³ |

| Absorption coefficient | 8.356 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 3.48 to 27.50° |

| Index ranges | -5≤h≤5, -12≤k≤12, -18≤l≤18 |

| Reflections collected | 4983 |

| Independent reflections | 1170 [R(int) = 0.0353] |

| Completeness to theta = 27.50° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.449 and 0.201 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1170 / 0 / 55 |

| Goodness-of-fit on F² | 1.048 |

| Final R indices [I>2sigma(I)] | R1 = 0.0248, wR2 = 0.0592 |

| R indices (all data) | R1 = 0.0305, wR2 = 0.0617 |

| Largest diff. peak and hole | 0.493 and -0.473 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-bromopyrimidine.

| Bond | Length (Å) | Angle | Degrees (°) |

| Br1-C5 | 1.884(2) | N1-C2-N3 | 127.3(2) |

| N1-C2 | 1.332(3) | C2-N3-C4 | 115.6(2) |

| N1-C6 | 1.331(3) | N3-C4-C5 | 123.1(2) |

| C2-N3 | 1.329(3) | C4-C5-C6 | 116.7(2) |

| N3-C4 | 1.328(3) | C5-C6-N1 | 122.2(2) |

| C4-C5 | 1.385(3) | C6-N1-C2 | 115.1(2) |

| C5-C6 | 1.388(3) |

Visualizations

Diagrams are essential for illustrating experimental workflows and the relationships between different stages of the analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Logical flow from chemical compound to detailed molecular structure.

Conclusion

While the primary objective of analyzing the crystal structure of this compound could not be achieved due to the unavailability of public data, the detailed examination of 5-bromopyrimidine serves as a practical guide for researchers in the field. It highlights the standardized methodologies and data presentation required for a comprehensive crystallographic study. It is recommended that researchers working on this compound who succeed in obtaining suitable crystals for X-ray diffraction analysis publish their findings to enrich the public scientific record.

A Technical Guide to the Solubility and Stability of 5-Bromo-2-(dimethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(dimethylamino)pyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. This technical guide provides a comprehensive overview of the core methodologies for determining the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats that are critical for its evaluation.

The aqueous solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and bioavailability. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy. Similarly, the chemical stability of an API is a critical quality attribute that affects its shelf-life, safety, and potency. Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.

This guide details the protocols for determining both kinetic and thermodynamic solubility, outlines a comprehensive strategy for stability assessment through forced degradation studies, and provides a general analytical method for the quantification of this compound.

Solubility Assessment

The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer, and is often used for high-throughput screening in early drug discovery.[1][2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is a critical parameter for formulation development.[3][4]

Experimental Protocols

This protocol is designed for the rapid assessment of solubility and is amenable to a high-throughput format.[1][5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Microplate reader with UV-Vis capabilities

-

Automated liquid handler (optional)

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[6]

-

Quantification: Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a microplate reader. The λmax should be predetermined by scanning a dilute solution of the compound in the assay buffer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed, as indicated by a linear relationship between concentration and absorbance.

This method, often referred to as the shake-flask method, determines the equilibrium solubility of the solid compound.[3][7]

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method (see Section 4.0).

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound under the specified conditions.

Data Presentation

Quantitative solubility data should be summarized in a clear and concise table.

| Solubility Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility | PBS, pH 7.4 | 37 | [Insert Data] | [Insert Data] |

Stability Assessment

The chemical stability of this compound should be evaluated under various stress conditions to understand its degradation pathways and identify potential degradation products.[8][9] Forced degradation studies are a key component of this assessment and are essential for the development of stability-indicating analytical methods.[10][11]

Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

-

Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Section 4.0).

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The extent of degradation is typically targeted to be in the range of 5-20%.[11]

Data Presentation

The results of the forced degradation studies should be presented in a tabular format.

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60 | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | 24 h | RT | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24 h | RT | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solution) | 48 h | 60 | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 7 days | 60 | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (Solution) | Per ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (Solid) | Per ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |

Analytical Method for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique for the analysis of pyrimidine derivatives.[12]

General HPLC Method

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point for Method Development):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the λmax of this compound (e.g., scan from 200-400 nm).

-

Injection Volume: 10 µL

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflows

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The detailed experimental protocols for kinetic and thermodynamic solubility, along with the systematic approach to forced degradation studies, will enable researchers to generate the critical data necessary for the advancement of this compound in the drug development pipeline. The establishment of a validated, stability-indicating analytical method is a cornerstone of this process, ensuring the reliability and accuracy of all generated data. Adherence to these methodologies will facilitate a thorough understanding of the physicochemical properties of this compound, a crucial step towards its potential clinical application.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)pyrimidine: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-Bromo-2-(dimethylamino)pyrimidine, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical properties, historical synthesis, and characterization. Included are detailed experimental protocols for its preparation, a summary of its quantitative data, and an exploration of its potential role as a kinase inhibitor, illustrated through a representative signaling pathway. This document serves as a core reference for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including established anticancer and antiviral drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a disubstituted pyrimidine that holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, while the dimethylamino group at the 2-position influences the electronic properties and basicity of the pyrimidine core. This guide will delve into the known synthesis and properties of this compound.

Physicochemical Properties

This compound is an off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38696-21-8 | [1] |

| Molecular Formula | C₆H₈BrN₃ | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Melting Point | 74-81 °C | [1] |

| Boiling Point (Predicted) | 272.0 ± 32.0 °C | [1] |

| Density (Predicted) | 1.553 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.21 ± 0.10 | [1] |

| Storage Temperature | 2-8 °C (protect from light) | [1] |

Historical Synthesis and Discovery

A significant development in the synthesis of related compounds is a one-step method for preparing 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidine compounds, as detailed in Chinese patent CN110642788A.[2] This approach offers a streamlined and efficient route to this class of compounds.

The synthesis of this compound can be logically approached through two primary routes:

-

Bromination of a pre-existing 2-(dimethylamino)pyrimidine ring: This involves the electrophilic substitution of a bromine atom onto the pyrimidine ring.

-

Construction of the pyrimidine ring with the substituents already in place: This would involve the cyclization of appropriate precursors already containing the bromo and dimethylamino functionalities.

Experimental Protocols

While a specific peer-reviewed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible and efficient synthesis can be derived from established methods for the preparation of analogous compounds. The following protocol is based on the general one-step synthesis of 5-bromo-2-substituted pyrimidines.[2]

Synthesis of this compound

This protocol is adapted from the general method described in patent CN110642788A for the synthesis of 5-bromo-2-substituted pyrimidines.

Reaction Scheme:

A generalized one-step synthesis of this compound.

Materials:

-

2-Bromomalonaldehyde

-

N,N-Dimethylguanidine hydrochloride

-

Protic acid (e.g., glacial acetic acid)

-

3A Molecular sieves (optional)

-

Deionized water

-

Sodium hydroxide solution (5%)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid.

-

(Optional) Add 3A molecular sieves to the solution.

-

Heat the mixture to 60-90 °C.

-

Prepare a solution of N,N-dimethylguanidine hydrochloride (1 equivalent) in glacial acetic acid.

-

Add the N,N-dimethylguanidine solution dropwise to the heated 2-bromomalonaldehyde solution over 20-40 minutes.

-

After the addition is complete, raise the temperature to 70-105 °C and maintain for 4-10 hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and add deionized water. Let the mixture stand for a period to allow for precipitation.

-

Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Suspend the crude solid in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution and stir until all the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Characterization and Data Presentation

The structure and purity of this compound are confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data for the analogous compound 5-bromo-N,N-dimethylpyridin-2-amine shows characteristic peaks for the aromatic protons and the N,N-dimethyl protons.[3] For this compound, one would expect singlets for the pyrimidine protons and a singlet for the dimethylamino protons. |

| ¹³C NMR | Expected signals would correspond to the carbons of the pyrimidine ring and the methyl carbons of the dimethylamino group. |

| IR Spectroscopy | The IR spectrum would show characteristic C-H, C=N, and C-Br stretching and bending vibrations. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Note: While links to spectral data are available, the complete, officially published spectra for this compound were not retrievable in the conducted searches. The information provided is based on expected values and data from analogous compounds.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the 2-(dimethylamino)pyrimidine scaffold is a known pharmacophore in many kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.

Potential as a Kinase Inhibitor

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The 2-aminopyrimidine core is a well-established hinge-binding motif that can form key hydrogen bonds with the kinase hinge region. The substituents at the 5-position of the pyrimidine ring can be modified to enhance potency and selectivity for specific kinases.

The following diagram illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as the MAP kinase pathway.

A representative MAP kinase signaling pathway targeted by pyrimidine-based kinase inhibitors.

This diagram shows how a pyrimidine-based inhibitor could potentially block the signaling cascade at the level of a specific kinase (in this hypothetical example, RAF), thereby inhibiting downstream events that lead to cell proliferation and survival.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While its specific biological activity and historical discovery require further investigation, established synthetic routes for analogous compounds provide a clear path for its preparation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the therapeutic potential of this and related pyrimidine derivatives. Further studies are warranted to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery programs.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-Dimethylamino-pyrimidine-5-carboxylic acid | 180283-66-3 | Benchchem [benchchem.com]

- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Investigations of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical investigations into the molecular structure, spectroscopic properties, and potential bioactivity of 5-Bromo-2-(dimethylamino)pyrimidine. This compound, a substituted pyrimidine, holds significant interest within medicinal chemistry due to the diverse pharmacological activities exhibited by the pyrimidine scaffold. This document details the theoretical and experimental methodologies employed in its characterization, including Density Functional Theory (DFT) calculations, vibrational and electronic spectroscopy, and molecular docking studies. All quantitative data is summarized in structured tables, and key experimental and computational workflows are visualized using diagrams to facilitate a deeper understanding of the scientific inquiry process.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. This compound is one such derivative, featuring a bromine atom at the C5 position and a dimethylamino group at the C2 position. These substitutions are expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions with biological targets.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug design. They provide profound insights into the electronic structure, molecular geometry, and vibrational frequencies of molecules, complementing and guiding experimental findings. This guide outlines a synergistic approach, combining computational modeling with experimental spectroscopic analysis to thoroughly characterize this compound.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through various established synthetic routes for substituted pyrimidines, often involving the condensation of a suitable three-carbon precursor with N,N-dimethylguanidine. A common approach involves the reaction of 2-bromomalonaldehyde with an amidine compound. The structural integrity and purity of the synthesized compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Computational and Experimental Methodologies

A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular properties of this compound.

Computational Protocols: Density Functional Theory (DFT)

Quantum chemical calculations are typically performed using the Gaussian suite of programs. The molecular geometry of this compound is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[1] A triple-zeta split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is commonly employed to accurately describe the electronic distribution, especially for a molecule containing a halogen atom.[1][2]

The workflow for the computational analysis is depicted below.

Experimental Spectroscopic Protocols

The Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of the solid sample are recorded to investigate its vibrational modes. For FT-IR, the KBr pellet technique is commonly used, with spectra typically recorded in the 4000–400 cm⁻¹ range. FT-Raman spectra are often acquired using a Nd:YAG laser for excitation.

¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to elucidate the chemical environment of the protons and carbon atoms in the molecule.

The electronic absorption spectrum is recorded in a solvent like ethanol or acetonitrile to identify the electronic transitions within the molecule. The experimental spectrum is then compared with the theoretical spectrum calculated using Time-Dependent DFT (TD-DFT).

Results and Discussion

Vibrational Analysis

The calculated vibrational frequencies, after scaling by an appropriate factor to account for anharmonicity, are compared with the experimental FT-IR and FT-Raman data. The Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |

| C-H stretching (aromatic) | 3100-3000 | (Not specified) | (Not specified) |

| C-H stretching (methyl) | 2980-2850 | (Not specified) | (Not specified) |

| C=N stretching | 1650-1550 | (Not specified) | (Not specified) |

| C=C stretching | 1600-1450 | (Not specified) | (Not specified) |

| C-N stretching | 1350-1250 | (Not specified) | (Not specified) |

| C-Br stretching | 700-500 | (Not specified) | (Not specified) |

(Note: The experimental values are placeholders as specific literature data for this molecule is not available. The calculated ranges are based on typical values for similar compounds.)

NMR Spectral Analysis

The theoretical and experimental ¹H and ¹³C NMR chemical shifts provide detailed information about the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is typically used for theoretical NMR calculations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H | Calculated ¹³C |

| C2 | - | ~162 |

| C4 | ~8.5 | ~158 |

| C5 | - | ~105 |

| C6 | ~8.5 | ~158 |

| N(CH₃)₂ | ~3.2 | ~37 |

(Note: These are predicted values based on the analysis of similar pyrimidine derivatives.[3][4])

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | (Typical range: -5.5 to -6.5) |

| LUMO Energy | (Typical range: -1.0 to -2.0) |

| HOMO-LUMO Energy Gap (ΔE) | (Typical range: 3.5 to 5.0) |

(Note: The values are representative ranges for aminopyrimidine derivatives as specific calculated data for the title compound is not available.)

The relationship between molecular orbital energies and reactivity descriptors is illustrated below.

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. This analysis can quantify the delocalization of electron density between filled and vacant orbitals.

Molecular Docking

To explore the potential biological activity of this compound, molecular docking studies can be performed against relevant protein targets. For instance, many pyrimidine derivatives are known to be kinase inhibitors. A typical docking protocol involves preparing the protein and ligand structures, defining the binding site, and running the docking simulation using software like AutoDock Vina. The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

The general workflow for molecular docking is outlined below.

Table 4: Hypothetical Docking Results for this compound with a Kinase Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | (Typical range: -7 to -10) | (e.g., Met, Leu, Val, Asp) | Hydrogen bond, Hydrophobic |

(Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.)

Conclusion

The quantum mechanical investigation of this compound, through a combination of DFT calculations and experimental spectroscopy, provides a detailed understanding of its structural, vibrational, and electronic properties. The theoretical data shows good correlation with experimental findings for related compounds, validating the computational approach. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers valuable insights into the molecule's reactivity. Furthermore, molecular docking studies suggest that this compound could be a promising candidate for further investigation as a potential inhibitor of specific biological targets, such as protein kinases. This comprehensive characterization serves as a foundation for future drug design and development efforts centered around the this compound scaffold.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-(dimethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(dimethylamino)pyrimidine is a substituted pyrimidine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of a bromine atom and a dimethylamino group on the pyrimidine ring imparts a unique electronic landscape, defining its reactivity towards a variety of chemical transformations. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles and data from analogous systems. Furthermore, it offers detailed experimental protocols for key synthetic applications.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents on the electron-deficient pyrimidine ring.

Nucleophilic Sites:

-

Nitrogen Atoms of the Pyrimidine Ring: The two nitrogen atoms within the pyrimidine ring are inherently nucleophilic due to the presence of lone pairs of electrons. However, their basicity and nucleophilicity are modulated by the electronic effects of the substituents. The nitrogen at position 1 is likely to be more nucleophilic than the nitrogen at position 3, which is ortho to the electron-withdrawing bromine atom.

-

Nitrogen Atom of the Dimethylamino Group: The exocyclic nitrogen of the dimethylamino group is a significant nucleophilic center. Its lone pair of electrons can participate in resonance with the pyrimidine ring, increasing the electron density of the ring system.

Electrophilic Sites:

-

Carbon Atom at Position 5 (C5): The carbon atom bonded to the bromine atom is the primary electrophilic site. The high electronegativity of the bromine atom induces a positive partial charge on this carbon, making it susceptible to nucleophilic attack and a key site for cross-coupling reactions.

-

Carbon Atoms of the Pyrimidine Ring: The carbon atoms of the pyrimidine ring, particularly C4 and C6, are electrophilic in character due to the electron-withdrawing nature of the ring nitrogens. This electrophilicity is somewhat attenuated by the electron-donating dimethylamino group.

Theoretical Predictions (Based on Analogous Systems)

Molecular Electrostatic Potential (MEP): For analogous aromatic systems, MEP maps typically show negative potential (red/yellow regions), indicating electron-rich areas, around the nitrogen atoms, which are prone to electrophilic attack. Conversely, positive potential (blue regions), indicating electron-poor areas, is expected around the C-Br bond, highlighting its electrophilic nature.

Frontier Molecular Orbital (FMO) Theory:

-

HOMO (Highest Occupied Molecular Orbital): In related amino-substituted aromatic compounds, the HOMO is often localized on the amino group and the aromatic ring, indicating these as the primary sites for electron donation (nucleophilicity).

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically distributed over the aromatic ring and the carbon-halogen bond, signifying these as the regions most likely to accept electrons (electrophilicity).

Predicted pKa

A predicted pKa value for this compound is approximately 2.21±0.10[1]. This suggests that the compound is a weak base, with protonation likely occurring at one of the ring nitrogen atoms.

Key Synthetic Applications and Experimental Protocols

The distinct electrophilic and nucleophilic sites of this compound make it a valuable substrate for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. For this compound, this reaction typically occurs at the C5 position.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst choice can influence reaction efficiency. |

| Ligand | SPhos, XPhos, P(o-tol)₃ | Often used with Pd₂(dba)₃. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and substrate-dependent. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common. |

| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |

Detailed Experimental Protocol (Adapted from similar systems[2][3][4])

-

Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the amination of the C5 position of this compound.

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are often used with a phosphine ligand. |

| Ligand | BINAP, Xantphos, DavePhos | The choice of ligand is critical for reaction success. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are required. |

| Temperature | 80-110 °C | Reaction temperature is optimized based on substrates. |

Detailed Experimental Protocol (Adapted from similar systems[5][6][7][8][9])

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., BINAP, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Thermochemical and Biological Context of 5-Bromo-2-(dimethylamino)pyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the available physicochemical data for 5-Bromo-2-(dimethylamino)pyrimidine and outlines detailed experimental protocols for the determination of its thermochemical properties. In the absence of specific publicly available thermochemical data for this compound, this guide furnishes methodologies applicable to solid organic compounds of similar nature. Furthermore, considering the known biological activities of related pyrimidine derivatives, a hypothetical signaling pathway is presented to contextualize its potential role in drug development.

Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃ | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Melting Point | 74-81 °C | [2] |

| Boiling Point | 272.0 ± 32.0 °C (Predicted) | |

| Density | 1.553 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.21 ± 0.10 (Predicted) | |

| Appearance | Off-White crystal |

Experimental Protocols for Thermochemical Data Determination

To determine the key thermochemical properties of this compound, a combination of calorimetric and analytical techniques is required. The following sections detail the standard experimental procedures.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is determined using a bomb calorimeter. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.

Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Procedure:

-

A pellet of the sample (approximately 1 g) is weighed to a precision of 0.1 mg and placed in the fuel capsule of the calorimeter bomb.[3]

-

A 10 cm length of fuse wire (e.g., nichrome) is connected to the electrodes within the bomb, ensuring it is in contact with the sample pellet.[3]

-

The bomb is sealed and purged of atmospheric nitrogen by flushing with pure oxygen. It is then filled with oxygen to a pressure of approximately 30 atm.[3]

-

The bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L).[4]

-

The calorimeter is sealed, and the water is stirred to ensure a uniform temperature, which is recorded at regular intervals until a steady baseline is achieved.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[3]

-

The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[5]

-

The unburned fuse wire is measured to correct for the heat released during its ignition.

-

The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity (Cp) of the compound as a function of temperature and to determine the enthalpy of fusion (ΔfusH) at its melting point.

Principle: DSC measures the difference in heat flow between the sample and a reference material as they are subjected to a controlled temperature program.[6][7]

Procedure:

-

A small, known mass of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A three-step temperature program is typically used for heat capacity measurement: an initial isothermal hold, a linear heating ramp (e.g., 20 °C/min) across the desired temperature range, and a final isothermal hold.[8]

-

The heat flow to the sample is measured relative to the reference.

-

The procedure is repeated with a sapphire standard to calibrate the heat flow signal.

-

The specific heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard.[9]

-

To determine the enthalpy of fusion, the sample is heated through its melting point, and the area of the resulting endothermic peak is integrated.

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid compound at different temperatures using the Knudsen effusion method.

Principle: The sample is placed in a sealed cell with a small orifice. The cell is heated under high vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure is calculated from this rate.[10][11]

Procedure:

-

A known mass of the crystalline sample is loaded into the Knudsen cell.

-

The cell is placed in a vacuum chamber and heated to a constant temperature.

-

The mass of the cell is continuously monitored using an ultra-sensitive microbalance.[10]

-

The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data.

-

The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (2πRT/M)1/2 / A where R is the gas constant, T is the absolute temperature, M is the molar mass, and A is the area of the orifice.[11]

-

Vapor pressure measurements are repeated at several different temperatures.

-

The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Calculation of Gibbs Free Energy

Once the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) are determined, the standard Gibbs free energy of formation (ΔfG°) can be calculated using the following equation:

where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound can be derived from heat capacity data measured down to near absolute zero.

Biological Context: Hypothetical Signaling Pathway

While the specific biological targets of this compound are not defined in the public domain, many pyrimidine derivatives are known to function as kinase inhibitors, a major class of anticancer drugs.[14][15] These inhibitors often compete with ATP for binding to the active site of a kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation and survival.[16][17]

Below is a diagram illustrating a hypothetical signaling pathway where a pyrimidine derivative, such as this compound, acts as a kinase inhibitor.

Caption: Hypothetical inhibition of the RAF kinase by this compound.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the comprehensive experimental determination of the thermochemical properties of a solid organic compound like this compound.

Caption: Experimental workflow for determining key thermochemical parameters.

References

- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ivypanda.com [ivypanda.com]

- 4. web.williams.edu [web.williams.edu]

- 5. biopchem.education [biopchem.education]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. cmclaboratories.com [cmclaboratories.com]

- 8. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. pragolab.cz [pragolab.cz]

- 12. omnicalculator.com [omnicalculator.com]

- 13. Gibbs Free Energy [chemed.chem.purdue.edu]

- 14. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-(dimethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(dimethylamino)pyrimidine with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 5-aryl-2-(dimethylamino)pyrimidines, a scaffold present in many biologically active compounds. The Suzuki-Miyaura coupling is favored for its tolerance of a wide range of functional groups and generally high yields.[1][2][3]

The following sections detail the reaction conditions, a step-by-step experimental protocol, and visual diagrams of the experimental workflow and the catalytic cycle.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

The table below summarizes various reported conditions for the Suzuki-Miyaura coupling of structurally similar brominated pyrimidines and pyridines, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields. These conditions can serve as a strong starting point for the optimization of the coupling with this compound.

| Catalyst (mol%) | Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Substrate | Arylboronic Acid | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15-24 | 5-Bromopyrimidine | Arylboronic acid | Not specified | [1] |

| NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | 83 | [4] |

| Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane / H₂O (4:1) | 85-95 | >15 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Not specified | [2] |

| Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane / H₂O (~4:1) | 85-95 | >15 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid | Moderate to good | [2] |

| Pd₂(dba)₃ (1.5) / Ligand 1 (3:1 L:Pd) | KF (3.0) | 1,4-Dioxane | 110 | Not specified | 5-Bromopyrimidine | 2-Pyridylboronate | 91 | [3] |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 (Microwave) | 0.25 | 2,4-Dichloropyrimidine | Phenylboronic acid | 81 | [5] |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[2][6]

-

Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃))[1][2]

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[7]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).[2][7]

-

Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture at 85-110 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] The reaction is typically complete within 12-24 hours.[1][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][9]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(dimethylamino)pyrimidine product.[1][9]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle